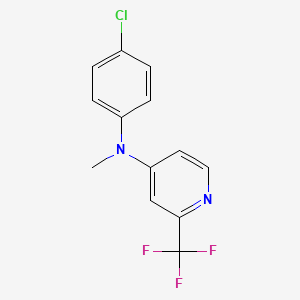

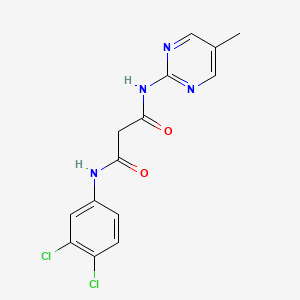

![molecular formula C16H15BrN2O3 B3126911 N'-[(E)-(5-bromo-2-ethoxyphenyl)methylidene]-2-hydroxybenzohydrazide CAS No. 338393-51-4](/img/structure/B3126911.png)

N'-[(E)-(5-bromo-2-ethoxyphenyl)methylidene]-2-hydroxybenzohydrazide

説明

Synthesis Analysis

The synthesis of hydrazones, which BHBE is a type of, can be achieved through three basic methods :Molecular Structure Analysis

The molecular structure of BHBE was characterized through various spectroscopic techniques, including infrared, 1 H NMR, 13 C NMR spectroscopy, and X-ray diffraction . Theoretical calculations provide valuable insights into both global and local chemical activity, as well as the properties of molecules and chemicals, including their nucleophilic and electrophilic nature .Its InChI Code is 1S/C16H15BrN2O3/c1-2-22-15-8-7-12 (17)9-11 (15)10-18-19-16 (21)13-5-3-4-6-14 (13)20/h3-10,20H,2H2,1H3, (H,19,21)/b18-10+ .

科学的研究の応用

Antioxidant Activity

Hydrazones, including N’-[(1E)-(5-bromo-2-ethoxyphenyl)methylidene]-2-hydroxybenzohydrazide, exhibit antioxidant properties. These compounds scavenge free radicals, protecting cells from oxidative damage. Researchers have explored their potential in preventing age-related diseases, such as neurodegenerative disorders and cardiovascular conditions .

Anti-Inflammatory Effects

The same compound has demonstrated anti-inflammatory activity. By modulating inflammatory pathways, it may help mitigate inflammation-related diseases, such as arthritis, asthma, and inflammatory bowel disorders. Further studies are needed to elucidate its mechanisms and optimize its therapeutic potential .

Antimicrobial Properties

N’-[(1E)-(5-bromo-2-ethoxyphenyl)methylidene]-2-hydroxybenzohydrazide exhibits promising antimicrobial effects. It has shown activity against both bacteria and fungi. Researchers have investigated its potential as an alternative to conventional antibiotics and antifungal agents .

Hydrazone Chemistry

Hydrazones, including this compound, serve as versatile intermediates in organic synthesis. Their reactivity allows for various transformations, such as Mannich reactions, coupling reactions, and halogenations. Researchers explore their use in designing novel molecules with specific properties .

Medicinal Chemistry Applications

The compound’s structural features make it an interesting candidate for drug development. Researchers have synthesized and characterized analogs of N’-[(1E)-(5-bromo-2-ethoxyphenyl)methylidene]-2-hydroxybenzohydrazide. These analogs were evaluated for physicochemical similarity to standard drugs and tested for biological activities. Some analogs emerged as potential lead compounds for anti-inflammatory and antioxidant effects .

Crystallography and Structural Studies

Researchers have investigated the crystal structures of related Schiff base compounds. These studies provide insights into molecular conformations, intermolecular interactions, and physicochemical properties. Such information aids in understanding the compound’s behavior and guiding further research .

Safety and Hazards

作用機序

Target of Action

The primary target of N’-[(1E)-(5-bromo-2-ethoxyphenyl)methylidene]-2-hydroxybenzohydrazide is the 3-hydroxyacyl-[acyl-carrier-protein] dehydratase FabZ . This enzyme plays a crucial role in the fatty acid biosynthesis pathway, specifically in the dehydration process .

Mode of Action

This inhibition could lead to a disruption in the fatty acid biosynthesis pathway, affecting the production of essential components of the cell membrane .

Biochemical Pathways

The compound primarily affects the fatty acid biosynthesis pathway . By inhibiting the FabZ enzyme, it disrupts the dehydration process, which is a critical step in the synthesis of fatty acids . The downstream effects of this disruption could include altered cell membrane integrity and function.

Pharmacokinetics

Like many other small molecules, its bioavailability would be influenced by factors such as its solubility, stability, and the presence of transport proteins .

Result of Action

The inhibition of the FabZ enzyme by N’-[(1E)-(5-bromo-2-ethoxyphenyl)methylidene]-2-hydroxybenzohydrazide could lead to a disruption in the fatty acid biosynthesis pathway . This disruption could result in altered cell membrane composition and function, potentially leading to cell death .

特性

IUPAC Name |

N-[(E)-(5-bromo-2-ethoxyphenyl)methylideneamino]-2-hydroxybenzamide | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H15BrN2O3/c1-2-22-15-8-7-12(17)9-11(15)10-18-19-16(21)13-5-3-4-6-14(13)20/h3-10,20H,2H2,1H3,(H,19,21)/b18-10+ | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UMHHVURQZHMZGL-VCHYOVAHSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC1=C(C=C(C=C1)Br)C=NNC(=O)C2=CC=CC=C2O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCOC1=C(C=C(C=C1)Br)/C=N/NC(=O)C2=CC=CC=C2O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H15BrN2O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

363.21 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N'-[(E)-(5-bromo-2-ethoxyphenyl)methylidene]-2-hydroxybenzohydrazide | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

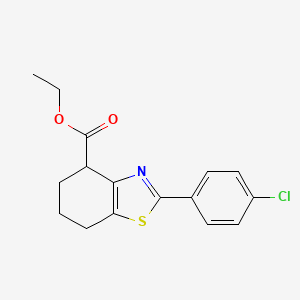

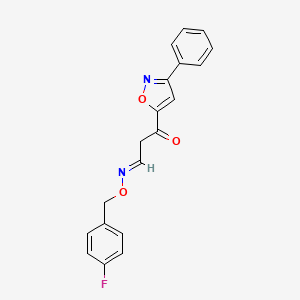

![2-(4-methoxyphenyl)-2,3-dihydro-1H-pyrrolo[3,4-b]quinolin-1-one](/img/structure/B3126839.png)

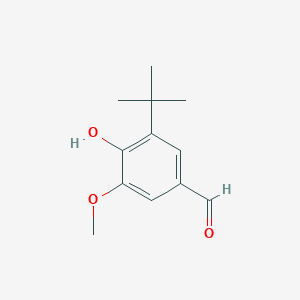

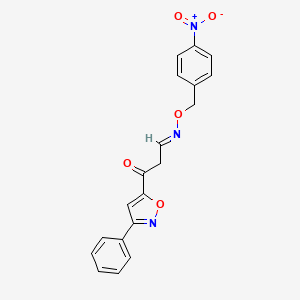

![Ethyl 2-[3-[[4-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]oxyphenyl]carbamoyl]pyridin-2-yl]acetate](/img/structure/B3126847.png)

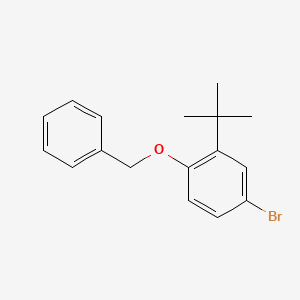

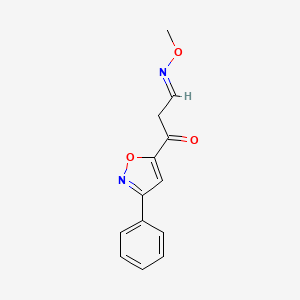

![1-[2-(4-Isopropylphenyl)cyclopropyl]-1-ethanone oxime](/img/structure/B3126850.png)

![1-Isopropyl-4-(2-{[(4-methylbenzoyl)oxy]ethanimidoyl}cyclopropyl)benzene](/img/structure/B3126852.png)

![N-[(5-chloro-2-phenyl-1H-imidazol-4-yl)methylene]cyclohexanamine](/img/structure/B3126870.png)

![2-{4-[(4-Methylphenyl)methoxy]phenyl}-1,3,4-oxadiazole](/img/structure/B3126916.png)